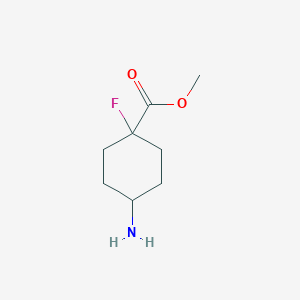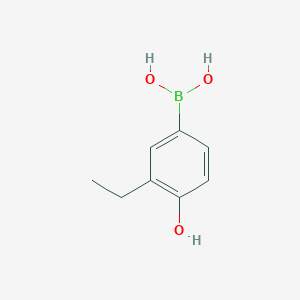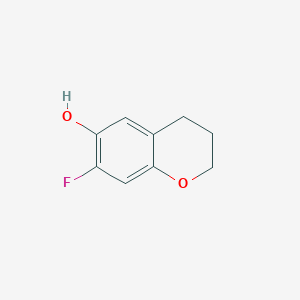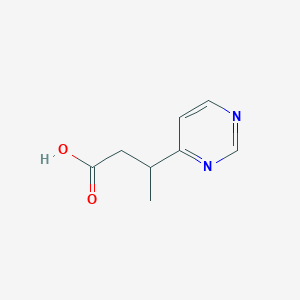
(S)-5-Methoxy-2,3-dihydro-1H-inden-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Methoxy-2,3-dihydro-1H-inden-2-amine is a chiral amine compound characterized by its indane structure with a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methoxy-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-methoxyindane.
Reduction: The indane is subjected to catalytic hydrogenation to yield 5-methoxy-2,3-dihydroindane.
Amination: The dihydroindane undergoes amination using a chiral amine source to introduce the amine group at the 2-position, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Methoxy-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Further hydrogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-5-Methoxy-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to neurotransmitter analogs and receptor binding.
Mechanism of Action
The mechanism of action of (S)-5-Methoxy-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The methoxy group and amine functionality play crucial roles in binding to these receptors, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
5-Methoxy-2,3-dihydro-1H-inden-2-amine: The non-chiral version of the compound.
5-Methoxyindane: The precursor in the synthesis of the compound.
2,3-Dihydro-1H-inden-2-amine: Lacks the methoxy group.
Uniqueness: (S)-5-Methoxy-2,3-dihydro-1H-inden-2-amine is unique due to its chiral nature and the presence of the methoxy group, which imparts specific chemical and biological properties not found in its non-chiral or unsubstituted counterparts.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2S)-5-methoxy-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C10H13NO/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 |
InChI Key |
HLXHCNWEVQNNKA-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@@H](C2)N)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC(C2)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B11917125.png)

![6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11917138.png)






![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
![3-Ethylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11917203.png)
![5-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11917204.png)


